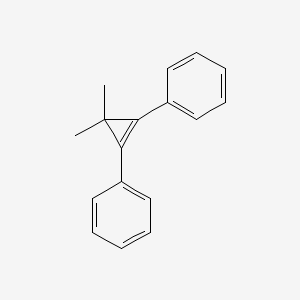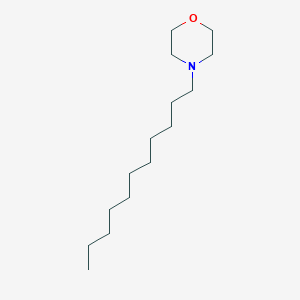
4-Undecylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Undecylmorpholine is an organic compound with the molecular formula C15H31NO . It belongs to the class of morpholine derivatives, which are characterized by a morpholine ring substituted with various alkyl groups. This compound is notable for its surfactant properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Undecylmorpholine can be synthesized through the reaction of morpholine with undecyl halides under basic conditions. The reaction typically involves the nucleophilic substitution of the halide by the morpholine nitrogen. The general reaction scheme is as follows:
Morpholine+Undecyl Halide→this compound+Halide Ion
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where morpholine and undecyl halides are combined in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Undecylmorpholine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-Undecylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, lubricants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 4-undecylmorpholine is primarily related to its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery and membrane studies.
Comparación Con Compuestos Similares
Morpholine: The parent compound, which lacks the undecyl group.
4-Decylmorpholine: Similar structure but with a shorter alkyl chain.
4-Dodecylmorpholine: Similar structure but with a longer alkyl chain.
Uniqueness: 4-Undecylmorpholine is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophilic and hydrophobic properties. This balance enhances its effectiveness as a surfactant and its ability to interact with biological membranes.
Propiedades
Número CAS |
46843-82-7 |
|---|---|
Fórmula molecular |
C15H31NO |
Peso molecular |
241.41 g/mol |
Nombre IUPAC |
4-undecylmorpholine |
InChI |
InChI=1S/C15H31NO/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17-15-13-16/h2-15H2,1H3 |
Clave InChI |
LIQBMPCOZRQPQX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCN1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


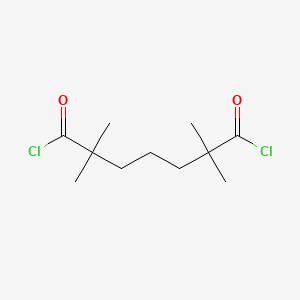
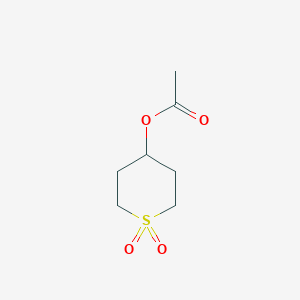
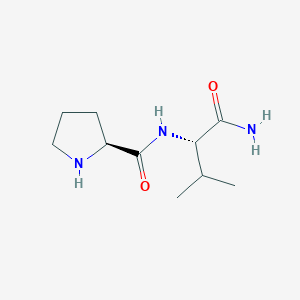
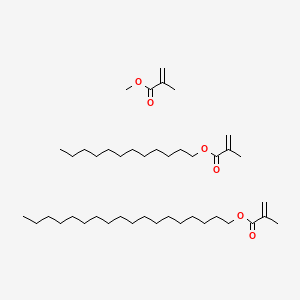

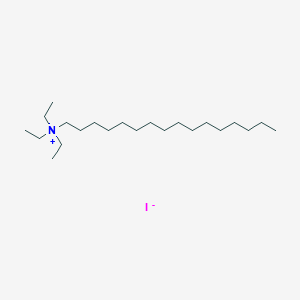

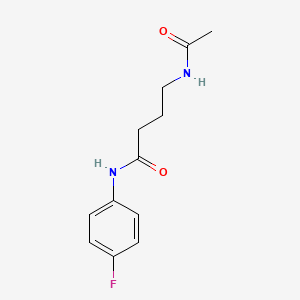
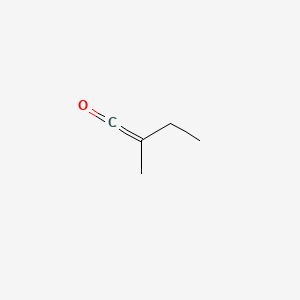
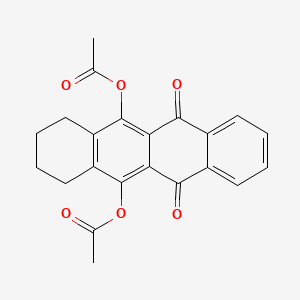
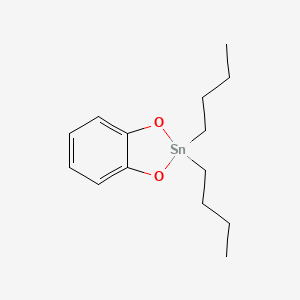
![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
